2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-(methyl)-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-(chloromethyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and can influence the compound’s reactivity and interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C5H4F2N2O2S |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4F2N2O2S/c6-3(7)1-2(4(10)11)12-5(8)9-1/h3H,(H2,8,9)(H,10,11) |
InChI Key |
NMRSPTQPXZHSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)N)C(=O)O)C(F)F |
Origin of Product |
United States |
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